2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKIWFIYHMSNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone represents a novel class of bicyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 293.4 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bicyclic structure allows for unique binding interactions that can influence various biochemical pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors, impacting synaptic transmission and neurochemical balance.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
-
Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential utility in oncology.
Case Studies and Research Findings
Several key studies have been conducted to assess the biological activity of this compound:
- Study on Antimicrobial Properties :
- Evaluation of Anticancer Effects :
- Mechanistic Insights :
Comparison with Similar Compounds
2-Thia-5-azabicyclo[2.2.2]octane Derivatives
describes a compound with a 2-thia-5-azabicyclo[2.2.2]octane ring system, which differs from the target compound’s [2.2.1] framework. This could lead to differences in binding affinity to biological targets compared to the more rigid [2.2.1] system. Additionally, the compound in features a methanesulfonyl group, which introduces strong electron-withdrawing effects absent in the target compound .
Key Implications
- Ring Strain : The [2.2.1] system’s higher strain may enhance reactivity but reduce thermodynamic stability compared to [2.2.2] analogs.
- Geometric Parameters : X-ray data from reveal that [2.2.2] systems adopt distinct molecular geometries, which could influence crystallinity or solubility .
Heteroatom Substitutions: Thia vs. Oxa Analogs
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
reports a compound with a 2-oxa-5-azabicyclo[2.2.1]heptane core, replacing sulfur with oxygen. Oxygen’s higher electronegativity may alter the electronic environment of the bicyclic system, affecting hydrogen-bonding capacity and dipole moments. For example, the oxa analog’s ether linkage could reduce nucleophilicity at the bridgehead compared to the thia system’s sulfide .
Key Implications
- Electronic Effects : Thia analogs (e.g., target compound) may exhibit stronger van der Waals interactions due to sulfur’s larger atomic radius.
- Synthetic Accessibility : The oxa analog in was synthesized via a method involving homomorpholine substitution, suggesting divergent synthetic pathways for thia/oxa systems .
Substituent Variations on the Methanone Group
Pyridine vs. Pyrimidine Substituents
- Pyridin-4-yl Methanone (): This analog replaces the 2-methoxypyrimidine group with a simpler pyridine ring.
- Pyridine-3-carbaldehyde () : The aldehyde substituent introduces a reactive electrophilic site, which could facilitate covalent binding to biological targets—a property absent in the target compound .
Key Implications
- Bioactivity : The 2-methoxy group on pyrimidine may enhance binding to enzymes like kinases or proteases that recognize electron-rich aromatic systems.
- Solubility: Polar substituents (e.g., methoxy) could improve aqueous solubility compared to non-polar analogs.
Comparison with Other Heterocyclic Systems
Oxadiazole-Thiones ()
Compounds such as 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () feature oxadiazole-thione cores instead of bicyclo systems.
Pyridazinones ()
Pyridazinone derivatives (e.g., 5-alkynyl-2-methyl-4-methoxypyridazin-3(2H)-ones) demonstrate how alkynyl and methoxy substituents modulate activity. The target compound’s bicyclic system may offer superior metabolic stability compared to monocyclic pyridazinones .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Novelty: The [2.2.1] bicyclo system in the target compound is understudied compared to [2.2.2] systems (), suggesting opportunities for patentability .
- Synthetic Challenges : highlights the need for specialized reagents (e.g., homomorpholine) to access oxa analogs, which may limit scalability compared to thia systems .
- Biological Potential: The 2-methoxypyrimidine group’s similarity to kinase inhibitor motifs (e.g., imatinib) positions the target compound as a candidate for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
